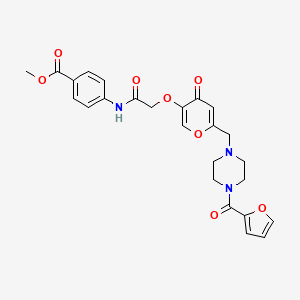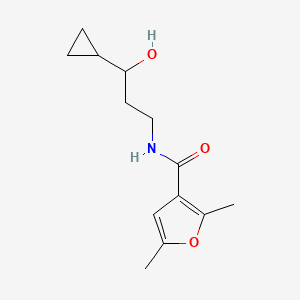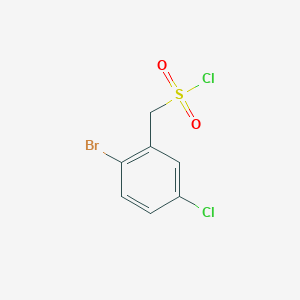
(2-Bromo-5-chlorophenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-5-chlorophenyl)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C7H5BrClO2S . It is a derivative of methanesulfonyl chloride, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-chlorophenyl)methanesulfonyl chloride typically involves the reaction of (2-Bromo-5-chlorophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-5-chlorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Coupling reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Nucleophilic substitution: Sulfonamides, sulfonate esters, and sulfonothioates.
Coupling reactions: Biphenyl derivatives.
Scientific Research Applications
Chemistry: (2-Bromo-5-chlorophenyl)methanesulfonyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various sulfonamide and sulfonate derivatives.
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl groups. This modification can alter the biological activity and stability of the biomolecules.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. It is also used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (2-Bromo-5-chlorophenyl)methanesulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with nucleophiles. The sulfonyl group is highly electrophilic, making it reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Methanesulfonyl chloride: The simplest sulfonyl chloride, used in similar reactions but lacks the bromine and chlorine substituents.
(2-Bromo-5-chlorophenyl)methanesulfonate: A related compound where the sulfonyl chloride group is replaced by a sulfonate ester.
Uniqueness: (2-Bromo-5-chlorophenyl)methanesulfonyl chloride is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(2-bromo-5-chlorophenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O2S/c8-7-2-1-6(9)3-5(7)4-13(10,11)12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREANGXSAYRITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CS(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B2634143.png)
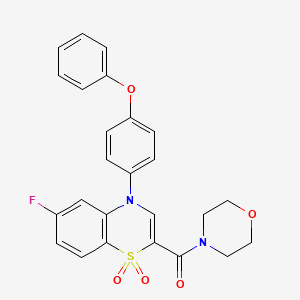
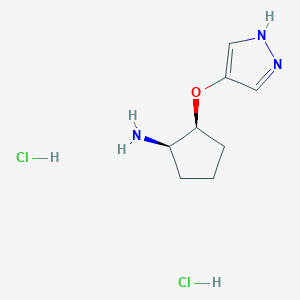
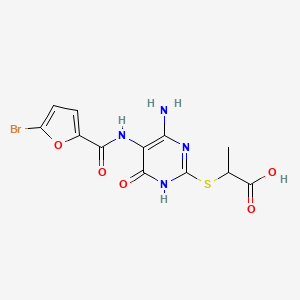
![1-[(4-Fluorophenyl)methyl]-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2634149.png)
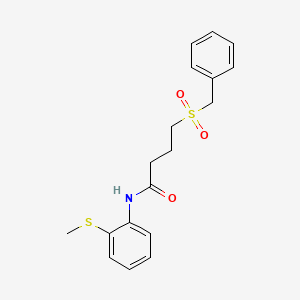
![2-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2634151.png)
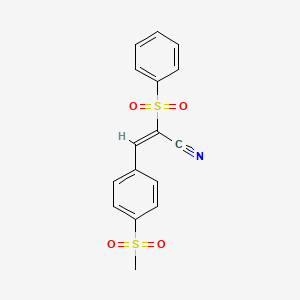
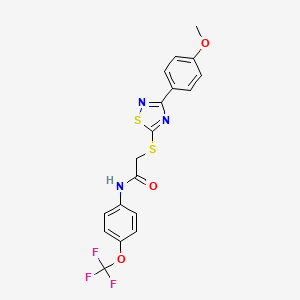
![11-[(3,4-dihydroxyphenyl)methylidene]-11,13-dihydro-6H-5a,12-diazatetraphen-13-one](/img/structure/B2634157.png)
![N'-[2-(4-fluorophenyl)ethyl]-1-phenylethane-1,2-diamine](/img/structure/B2634158.png)

